Ethylbenzene-2,3,4,5,6-D5
Overview
Description
Ethylbenzene-2,3,4,5,6-D5 is a deuterium-labeled derivative of ethylbenzene, where five hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications .
Mechanism of Action
Target of Action
Ethylbenzene-2,3,4,5,6-D5 is a deuterium-labeled derivative of Ethylbenzene . It is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis . The primary targets of this compound are the molecules of ethylbenzene present in various matrices such as air, water, and soil .
Mode of Action
The mode of action of this compound is based on its deuterium labeling. Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
The deuterium labeling of the compound is known to potentially affect its pharmacokinetic profile .
Result of Action
The result of the action of this compound is primarily the accurate quantification of ethylbenzene levels in various matrices . This is achieved through the use of the compound as an internal standard in GC-MS analysis .
Action Environment
The action environment of this compound can vary widely, as it is used to quantify ethylbenzene levels in various matrices such as air, water, and soil
Biochemical Analysis
Biochemical Properties
Ethylbenzene-2,3,4,5,6-D5 interacts with various enzymes and proteins in biochemical reactions . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Cellular Effects
It is known that ethylbenzene, the parent compound of this compound, can cause mild hepatic dysfunction .
Molecular Mechanism
It is known that the parent compound, ethylbenzene, undergoes oxidation in the presence of certain enzymes . The resulting products include acetophenone, benzaldehyde, and benzoic acid .
Temporal Effects in Laboratory Settings
It is known that the parent compound, ethylbenzene, can cause mild hepatic dysfunction over time .
Dosage Effects in Animal Models
It is known that the parent compound, ethylbenzene, can cause mild hepatic dysfunction in rats at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of ethylbenzene . The anaerobic degradation of ethylbenzene is initiated by a dehydrogenation of ethylbenzene to 1-phenyl ethanol, and subsequent conversion to benzoate (or benzoyl-CoA) .
Transport and Distribution
It is known that the parent compound, ethylbenzene, is relatively water-soluble , suggesting that it may be distributed throughout the cell via the cytoplasm.
Subcellular Localization
Given its water solubility , it is likely to be found throughout the cell, including in the cytoplasm.
Preparation Methods
Ethylbenzene-2,3,4,5,6-D5 can be synthesized through several methods. One common synthetic route involves the activation of the C-F bond in fluoroethane using aluminum chlorofluoride and tri-n-butyl-tin hydride in benzene-d6 at 70°C. This reaction, conducted under Schlenk conditions, yields this compound with a high yield of 97% . Industrial production methods typically involve similar catalytic processes to ensure high purity and yield.
Chemical Reactions Analysis
Ethylbenzene-2,3,4,5,6-D5 undergoes various chemical reactions, including:
Scientific Research Applications
Ethylbenzene-2,3,4,5,6-D5 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Pharmacokinetics: Used as a tracer to study the pharmacokinetic and metabolic profiles of drugs.
Environmental Studies: Helps in understanding the behavior and reactivity of ethylbenzene derivatives in industrial processes and environmental impact assessments.
Chemical Analysis: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitation and structural analysis.
Comparison with Similar Compounds
Ethylbenzene-2,3,4,5,6-D5 is unique due to its deuterium labeling, which distinguishes it from other ethylbenzene derivatives. Similar compounds include:
Ethylbenzene-d10: Where all hydrogen atoms are replaced with deuterium.
Ethyl-α,α-d2-benzene: Where two hydrogen atoms on the ethyl group are replaced with deuterium.
Ethyl-β,β,β-d3-benzene: Where three hydrogen atoms on the ethyl group are replaced with deuterium.
These compounds are used for similar purposes in scientific research but differ in the extent and position of deuterium labeling, which can affect their physical and chemical properties.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20302-26-5 | |
Record name | 20302-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.